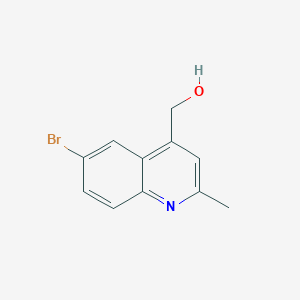

(6-Bromo-2-methylquinolin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-methylquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJCFVXVOSXMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697697 | |

| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-63-0 | |

| Record name | 6-Bromo-2-methyl-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-methylquinolin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Bromo-2-methylquinolin-4-yl)methanol chemical properties

An In-Depth Technical Guide to (6-Bromo-2-methylquinolin-4-yl)methanol: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. The fusion of a benzene and a pyridine ring imparts a unique electronic and steric profile, allowing for diverse interactions with biological targets. Within this important class of heterocycles, this compound emerges as a highly versatile and valuable building block for drug discovery and organic synthesis.

This technical guide offers a comprehensive analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, explore plausible synthetic routes through retrosynthetic analysis, detail its chemical reactivity and derivatization potential, predict its spectroscopic signature, and discuss its applications as a key intermediate in the development of novel therapeutics, particularly in oncology and infectious diseases.[1] The strategic placement of its functional groups—a reactive bromine atom for cross-coupling, a nucleophilic methanol group for derivatization, and the foundational quinoline core—makes it an asset for constructing complex molecular architectures.

Physicochemical and Structural Properties

This compound is a solid at room temperature, with its properties defined by the quinoline core and its functional groups. The bromine atom significantly increases the molecular weight and influences the electronic distribution of the aromatic system, while the methanol group provides a site for hydrogen bonding, affecting its solubility and melting point.

| Property | Value | Source |

| CAS Number | 885279-63-0 | [2] |

| Molecular Formula | C₁₁H₁₀BrNO | Calculated |

| Molecular Weight | 252.11 g/mol | Calculated |

| Appearance | Grey Solid (Predicted) | [3] |

| Melting Point | Data not available. For the related precursor, 6-Bromo-2-methylquinoline: 101-105 °C. | [3][4] |

| Boiling Point | Data not available. For the related precursor, 6-Bromo-2-methylquinoline: 299.7±20.0 °C (Predicted). | [3] |

| Solubility | Soluble in methanol and other polar organic solvents (Predicted). | [3] |

| SMILES | OCc1cc(nc2ccc(Br)cc12)C | |

| InChI | InChI=1S/C11H10BrNO/c1-7-5-9(6-15)13-10-4-3-8(12)2-1-10/h1-5,15H,6H2,1H3 |

Synthesis and Retrosynthetic Analysis

While specific, peer-reviewed synthetic protocols for this compound are not extensively detailed in publicly available literature, a logical and efficient synthesis can be devised through retrosynthetic analysis. The most direct approach involves the reduction of a carbonyl group at the 4-position of the quinoline ring.

Retrosynthetic Pathway

The primary alcohol of the target molecule can be traced back to the reduction of an aldehyde or a carboxylic acid. These precursors can be synthesized from commercially available materials via established quinoline synthesis methodologies or by functionalizing a pre-formed quinoline core.

Sources

An In-depth Technical Guide to (6-Bromo-2-methylquinolin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885279-63-0

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, this privileged structure has since been identified in numerous natural products and has formed the basis for a vast array of synthetic compounds with a broad spectrum of biological activities. The versatility of the quinoline ring system, which allows for functionalization at various positions, has enabled the development of drugs for a wide range of therapeutic areas, including cancer, infectious diseases, and inflammation.

(6-Bromo-2-methylquinolin-4-yl)methanol is a key derivative of the quinoline family that has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules. The presence of a bromine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the hydroxymethyl group at the 4-position offers a site for esterification, etherification, or oxidation to introduce further diversity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in organic synthesis and drug development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 885279-63-0 | [1], [2] |

| Molecular Formula | C₁₁H₁₀BrNO | [1] |

| Molecular Weight | 252.11 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 96% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through a multi-step process, typically starting from readily available precursors. A plausible and efficient synthetic route involves the initial construction of the 6-bromo-2-methylquinoline core, followed by functionalization at the 4-position to introduce the methanol group. This is often accomplished through the reduction of a corresponding carboxylic acid or aldehyde.

A logical synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-methylquinolin-4-ol

This step typically follows the Combes quinoline synthesis, which involves the acid-catalyzed cyclization of an aniline with a β-diketone.

-

Materials: 4-Bromoaniline, ethyl acetoacetate, concentrated sulfuric acid.

-

Procedure:

-

To a stirred solution of 4-bromoaniline in a suitable solvent (e.g., ethanol), slowly add concentrated sulfuric acid at a low temperature (0-5 °C).

-

Add ethyl acetoacetate dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-bromo-2-methylquinolin-4-ol.

-

Step 2: Synthesis of 6-Bromo-4-chloro-2-methylquinoline

The hydroxyl group at the 4-position is converted to a more versatile chloro group.

-

Materials: 6-Bromo-2-methylquinolin-4-ol, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 6-bromo-2-methylquinolin-4-ol to an excess of phosphorus oxychloride with stirring.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate solution) until the product precipitates.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-bromo-4-chloro-2-methylquinoline.

-

Step 3: Synthesis of 6-Bromo-2-methylquinoline-4-carbaldehyde

The introduction of the aldehyde functionality at the 4-position is a key step.

-

Materials: 6-Bromo-4-chloro-2-methylquinoline, a suitable formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃).

Step 4: Synthesis of this compound

The final step involves the reduction of the aldehyde to the corresponding alcohol.

-

Materials: 6-Bromo-2-methylquinoline-4-carbaldehyde, sodium borohydride (NaBH₄), methanol, and a suitable co-solvent like tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 6-bromo-2-methylquinoline-4-carbaldehyde in a mixture of methanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the careful addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline core is a well-established pharmacophore, and the specific substitution pattern of this molecule makes it an attractive starting point for the development of novel therapeutics.

-

Oncology: The quinoline scaffold is present in numerous anticancer agents. The bromine atom on this compound can be utilized for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce diverse aryl or heteroaryl groups. This allows for the exploration of structure-activity relationships (SAR) in the development of kinase inhibitors, which are a major class of anticancer drugs.

-

Infectious Diseases: Quinolone and quinoline derivatives have a long history as antimalarial and antibacterial agents. The functional groups on this compound can be modified to synthesize novel compounds with potential activity against various pathogens.

-

Inflammatory Diseases: Certain quinoline derivatives have shown anti-inflammatory properties. The versatility of this compound as a synthetic intermediate allows for the creation of libraries of compounds that can be screened for their potential to modulate inflammatory pathways.

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound, with its defined physicochemical properties and versatile reactivity, represents a significant tool for medicinal chemists and drug development professionals. Its synthesis, while requiring a multi-step approach, is achievable through established organic chemistry methodologies. The strategic placement of the bromo and hydroxymethyl functionalities on the privileged quinoline scaffold provides ample opportunities for the generation of diverse chemical libraries, thereby facilitating the discovery of novel therapeutic agents for a range of diseases. As research in the field of quinoline-based pharmaceuticals continues to evolve, the importance of key intermediates like this compound is set to grow.

References

-

PubChem. 6-Bromo-4-methylquinoline. [Link]

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. In 5th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC 2017).

-

The Royal Society of Chemistry. Supporting Information - Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles and Fluorescence Properties. [Link]

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

Pharmaffiliates. 6-Bromo-2-methylquinoline. [Link]

-

Oakwood Chemical. 6-Bromo-2-methyl-quinoline-4-carboxylic acid. [Link]

-

PrepChem.com. Synthesis of C. 6-Bromo-2-chloro-4-methylquinoline. [Link]

- Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

ChemBK. (6-Bromo-pyridin-2-yl)-methanol. [Link]

-

PubChem. 6-Bromo-2-methylquinolin-4-ol. [Link]

-

Organic Syntheses. 6-BROMO-2-NAPHTHOL. [Link]

-

National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. [Link]

-

MDPI. (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,. [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

-

National Center for Biotechnology Information. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. [Link]

-

SpectraBase. 4-[6-Bromo-4-(4-morpholinylcarbonyl)-2-quinolinyl]phenyl methyl ether - Optional[1H NMR] - Spectrum. [Link]

-

Dana Bioscience. (6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol 1g. [Link]

-

PubChem. [5-(6-Bromoquinolin-4-yl)-2-pyridinyl]methanol. [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of (6-Bromo-2-methylquinolin-4-yl)methanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably antimalarial drugs like quinine and chloroquine.[1][2] The specific substitution pattern on the quinoline scaffold profoundly dictates the molecule's biological activity, making the unambiguous confirmation of its structure a critical, non-negotiable step in the drug discovery and development pipeline. Any ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of a specific quinoline derivative, (6-Bromo-2-methylquinolin-4-yl)methanol (CAS 885279-63-0).[3] We will proceed through a logical, multi-technique workflow that functions as a self-validating system. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unassailable case for the molecule's precise architecture. This guide is designed not merely as a list of procedures, but as a framework for scientific reasoning, explaining the causality behind each experimental choice and the interpretation of the resulting data.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecule, the initial steps focus on confirming the molecular formula and identifying the present functional groups. This foundational data provides the essential constraints for the subsequent detailed NMR analysis.

High-Resolution Mass Spectrometry (HRMS)

Rationale: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Ensure the mass accuracy is calibrated to <5 ppm.

Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₀BrNO. The key confirmation comes from the distinctive isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit two prominent peaks for the protonated molecular ion: one for [C₁₁H₁₁⁷⁹BrNO]⁺ and another, two mass units higher, for [C₁₁H₁₁⁸¹BrNO]⁺, with nearly equal intensity.

-

Calculated m/z for [C₁₁H₁₁⁷⁹BrNO]⁺: 252.0022

-

Calculated m/z for [C₁₁H₁₁⁸¹BrNO]⁺: 254.0002

The observation of this characteristic M and M+2 isotopic cluster, with accurate masses matching the calculated values, provides high confidence in the elemental formula and confirms the presence of a single bromine atom. Further fragmentation analysis can reveal the loss of key groups, such as H₂O or the CH₂OH moiety, providing preliminary structural clues.[4][5][6]

Fourier-Transform Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.[7]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

Expected Data & Interpretation: The IR spectrum provides a clear fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| ~3300-3100 | Broad | O-H stretch | Confirms the presence of the primary alcohol (-CH₂OH) group. |

| ~3100-3000 | Medium | Aromatic C-H stretch | Indicates the C-H bonds on the quinoline ring system. |

| ~2950-2850 | Weak | Aliphatic C-H stretch | Corresponds to the methyl (-CH₃) and methylene (-CH₂) groups. |

| ~1620-1580 | Strong | C=N / C=C stretches | Characteristic of the quinoline aromatic ring system.[8][9] |

| ~1500-1400 | Medium | C=C stretch | Further confirms the aromatic ring structure. |

| ~1050-1000 | Strong | C-O stretch | Consistent with a primary alcohol. |

| ~850-800 | Strong | C-H out-of-plane bend | Suggests the substitution pattern on the benzene portion of the quinoline ring. |

| ~600-500 | Medium | C-Br stretch | Indicates the presence of the bromo-substituent. |

This data corroborates the presence of the alcohol, the aromatic quinoline core, and the bromo-substituent, aligning perfectly with the proposed structure.

Definitive Structural Analysis: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[7] A systematic approach using 1D and 2D NMR techniques is essential for an unambiguous assignment.[2]

Workflow for NMR-Based Structural Elucidation

The following diagram illustrates the logical workflow, where data from each experiment is used to build upon and validate the previous findings.

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectroscopy

Rationale: To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns (neighboring protons).

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for molecules with hydroxyl protons to observe their signal.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is used.

-

Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected Data & Interpretation: The structure C₁₁H₁₀BrNO has 10 protons. The expected ¹H NMR spectrum in DMSO-d₆ would show:

-

Aromatic Region (δ 7.5-8.5 ppm): Protons on the quinoline ring resonate here.[1]

-

H5, H7, H8: Three protons on the bromo-substituted ring. H8 is typically downfield due to its proximity to the nitrogen. H5 will be a doublet, H7 a doublet of doublets, and H8 a doublet, based on typical quinoline coupling patterns. The bromine at C6 will influence the chemical shifts of H5 and H7.

-

H3: One proton on the pyridine ring, appearing as a singlet as it has no vicinal proton neighbors.

-

-

Methylene and Hydroxyl Protons:

-

-CH₂OH (δ ~4.8 ppm): A singlet or doublet (if coupled to the OH proton). The methylene group is attached to an aromatic ring, shifting it downfield.

-

-CH₂OH (δ ~5.4 ppm): A singlet or triplet (if coupled to the CH₂ protons). The hydroxyl proton is exchangeable and its signal can be broad.

-

-

Methyl Protons:

-

-CH₃ (δ ~2.6 ppm): A sharp singlet integrating to 3H. Its position at C2 places it in a deshielded environment adjacent to the nitrogen atom.

-

¹³C NMR and DEPT Spectroscopy

Rationale: To identify all unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.

Experimental Protocol:

-

¹³C Acquisition: Use a standard proton-decoupled pulse sequence.

-

DEPT Acquisition: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (CH only) experiments.

-

Processing: Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected Data & Interpretation: The structure has 11 unique carbons.

-

Quaternary Carbons (Cq): C2, C4, C4a, C6, C8a. These will be absent in DEPT spectra. C6 (attached to Br) will be shifted to ~120 ppm, while C2 and C4 will be further downfield.

-

CH Carbons: C3, C5, C7, C8. These will appear as positive signals in both DEPT-135 and DEPT-90.

-

CH₂ Carbon: C11 (from -CH₂OH). This will be the only negative signal in the DEPT-135 spectrum, expected around δ 60-65 ppm.

-

CH₃ Carbon: C10 (from -CH₃). This will be a positive signal in DEPT-135 and absent in DEPT-90, expected around δ 20-25 ppm.

2D NMR: COSY, HSQC, and HMBC

These experiments are the final arbiters of the structure, confirming the connectivity piece by piece. They are essential for building a self-validating dataset.[10][11]

2.3.1. COSY (Correlation Spectroscopy)

Rationale: To identify protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling).[12]

Interpretation: The COSY spectrum will show cross-peaks connecting coupled protons. For this compound, a key correlation would be observed between the protons on the benzene ring: H7 would show cross-peaks to both H5 and H8, establishing their connectivity and relative positions. No other correlations are expected, as the other protons (H3, -CH₃, -CH₂OH) are isolated spin systems.

2.3.2. HSQC (Heteronuclear Single Quantum Coherence)

Rationale: To identify all direct, one-bond correlations between protons and the carbons they are attached to.[12][13][14] This experiment unambiguously links the ¹H and ¹³C assignments.

Interpretation: The HSQC spectrum will display a cross-peak for every C-H bond. For example, the proton signal at ~2.6 ppm (-CH₃) will show a correlation to the carbon signal at ~20-25 ppm (C10). The aromatic proton signals will correlate to their respective aromatic carbon signals. This allows for the confident assignment of every protonated carbon.

2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

Rationale: This is arguably the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are 2 to 4 bonds away.[14]

Interpretation: HMBC correlations are used to connect the molecular fragments identified by the other techniques. Key expected correlations that would definitively confirm the structure of this compound are visualized below.

Caption: Key HMBC correlations for structure confirmation.

-

Methyl Protons (H10): Correlations to C2 and C3 confirm the position of the methyl group at C2.

-

Methylene Protons (H11): Correlations to C4, C4a, and C5 definitively place the methanol group at the C4 position.

-

H3 Proton: Correlations to C2, C4, and C4a confirm the pyridine ring substructure.

-

H5 Proton: A correlation to C4 would further solidify the link between the two main fragments.

Data Consolidation and Conclusion

The final step is to collate all the spectroscopic data into a single, cohesive argument.

Summary of Spectroscopic Data

| Technique | Finding | Conclusion |

| HRMS | Observed [M+H]⁺ and [M+2+H]⁺ ions at m/z values corresponding to C₁₁H₁₀BrNO, with a ~1:1 isotopic ratio. | Confirms the molecular formula and the presence of one bromine atom. |

| IR | Showed characteristic absorptions for O-H (~3300 cm⁻¹), aromatic C-H (~3050 cm⁻¹), aliphatic C-H (~2900 cm⁻¹), C=N/C=C (~1600 cm⁻¹), C-O (~1030 cm⁻¹), and C-Br (~550 cm⁻¹) stretches. | Confirms the presence of alcohol, quinoline, and bromo functional groups. |

| ¹H NMR | Revealed 10 protons in distinct environments: 4 aromatic (3 in one spin system, 1 singlet), 1 methylene, 1 hydroxyl, and 1 methyl group. | Provides a proton count and identifies isolated spin systems consistent with the proposed structure. |

| ¹³C NMR | Showed 11 distinct carbon signals. DEPT experiments identified 5 quaternary carbons, 4 CH carbons, 1 CH₂ carbon, and 1 CH₃ carbon. | Confirms the carbon count and the type of each carbon atom. |

| 2D NMR | COSY confirmed the H5-H7-H8 connectivity. HSQC linked every proton to its directly attached carbon. HMBC established the long-range connectivity, definitively placing the methyl group at C2, the methanol at C4, and the bromine at C6. | Unambiguously establishes the complete molecular connectivity and confirms the final structure. |

By systematically applying this multi-spectroscopic workflow, the structure of this compound is elucidated with the highest degree of scientific confidence. Each piece of data serves to validate the others, creating a robust and defensible structural assignment essential for its application in research and drug development.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Ames Research Center. [Link]

-

Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

-

Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

-

Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

2D NMR Experiments - HETCOR. Nanalysis. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

-

Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]

- 3. CAS 885279-63-0 | 4H01-9-1E | MDL MFCD01416611 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Discovery and history of quinoline synthesis

An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and industrial materials. [1][2][3][4]Its journey from a coal tar byproduct to a synthetically versatile and medicinally privileged structure is a compelling narrative of chemical discovery and innovation. [3][5][6]This technical guide provides an in-depth exploration of the historical milestones in quinoline synthesis, from its initial isolation to the development of the classical named reactions that remain relevant today. We will delve into the mechanistic underpinnings of these seminal syntheses, offering insights into the experimental choices that defined an era of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational principles of quinoline synthesis.

The Dawn of Quinoline: From Coal Tar to Chemical Identity

Quinoline was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge, who named it "leukol". [3][7]A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide. [7]It was later determined that these two substances were, in fact, the same. This discovery was pivotal, as it linked a synthetically accessible heterocycle to a potent, naturally occurring therapeutic agent and foreshadowed the immense medicinal potential of the quinoline scaffold. [5][8]

The Classical Era: Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a surge of interest in the synthesis of quinolines, driven by the burgeoning dye industry and the quest for new therapeutic agents. [9]This period gave rise to a series of named reactions that have become fundamental to the field of heterocyclic chemistry. [6][9]

The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach

The first general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880. [3][5][10]The archetypal Skraup reaction involves the heating of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. [10][11] Causality Behind Experimental Choices:

-

Glycerol and Sulfuric Acid: The combination of glycerol and concentrated sulfuric acid serves to generate acrolein in situ through dehydration. [5][12]This highly reactive α,β-unsaturated aldehyde is a key intermediate in the reaction.

-

Aniline: Aniline acts as the nitrogen source and the aromatic backbone for the newly formed heterocyclic ring.

-

Oxidizing Agent: An oxidizing agent, often nitrobenzene, is crucial for the final aromatization step, converting the dihydroquinoline intermediate to the stable quinoline ring system. [10][12]Interestingly, nitrobenzene can also serve as the solvent for the reaction. [10][13]* Ferrous Sulfate: The reaction is notoriously exothermic and can be violent. [10][12]Ferrous sulfate is often added to moderate the reaction's vigor. [10] Experimental Protocol: A Generalized Skraup Synthesis

-

To a solution of aniline in concentrated sulfuric acid, cautiously add ferrous sulfate heptahydrate.

-

Slowly add glycerol to the mixture while maintaining vigorous stirring.

-

Heat the reaction mixture under reflux. The reaction is highly exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, add nitrobenzene and continue heating under reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Neutralize the excess acid with a base, such as sodium hydroxide.

-

Isolate the crude quinoline via steam distillation.

-

Purify the quinoline by fractional distillation.

Visualizing the Skraup Synthesis:

Caption: The reaction pathway of the Skraup Synthesis.

The Doebner-von Miller Reaction (1881): A Versatile Modification

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a variation that expanded the scope of quinoline synthesis. [3]The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. [3][14][15] Key Mechanistic Features:

The mechanism of the Doebner-von Miller reaction has been a subject of debate, with evidence suggesting a fragmentation-recombination pathway. [14][15]The reaction is initiated by the conjugate (Michael) addition of aniline to the α,β-unsaturated carbonyl compound. [15]The resulting adduct can then fragment into an imine and a saturated carbonyl compound. [15]These fragments can then recombine in a series of steps, ultimately leading to the formation of the quinoline ring.

Experimental Protocol: A Generalized Doebner-von Miller Synthesis

-

Dissolve the aniline in an acidic medium, such as hydrochloric acid.

-

Add the α,β-unsaturated aldehyde or ketone to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

Purify the substituted quinoline by chromatography or distillation.

Data Presentation: Substrate Scope in Doebner-von Miller Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Resulting Quinoline |

| Aniline | Crotonaldehyde | 2-Methylquinoline |

| p-Toluidine | Cinnamaldehyde | 6-Methyl-2-phenylquinoline |

| m-Chloroaniline | Methyl vinyl ketone | 7-Chloro-4-methylquinoline |

The Friedländer Synthesis (1882): A Convergent Approach

In 1882, Paul Friedländer introduced a method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. [16][17][18]This reaction is typically catalyzed by an acid or a base. [16][17] Causality Behind Experimental Choices:

-

2-Aminoaryl Aldehyde/Ketone: This reactant provides the benzene ring and the amino group necessary for the formation of the pyridine ring.

-

α-Methylene Carbonyl Compound: This component provides the remaining atoms for the newly formed heterocyclic ring. The presence of the α-methylene group is crucial for the initial condensation reaction.

-

Acid or Base Catalyst: The catalyst facilitates both the initial aldol-type condensation and the subsequent cyclization and dehydration steps. [17] Visualizing the Friedländer Synthesis Workflow:

Caption: A simplified workflow of the Friedländer Synthesis.

The Combes Quinoline Synthesis (1888): Utilizing β-Diketones

Reported by A. Combes in 1888, this method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. [1][19]The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. [1] Key Features:

-

The use of a β-diketone is a distinguishing feature of the Combes synthesis. [1]* The reaction is typically catalyzed by a strong acid, such as sulfuric acid. [1]* The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aniline and the β-diketone.

The Conrad-Limpach Synthesis (1887): Access to Hydroxyquinolines

Discovered by Max Conrad and Leonhard Limpach in 1887, this synthesis involves the condensation of anilines with β-ketoesters. [20][21]A key feature of this reaction is that it can lead to the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions. [20] Temperature as a Controlling Factor:

-

Lower Temperatures: At lower temperatures, the reaction favors the formation of a β-aminoacrylate, which upon cyclization yields a 4-hydroxyquinoline.

-

Higher Temperatures (Knorr Quinoline Synthesis): At higher temperatures (around 140 °C), the aniline preferentially attacks the ester group of the β-ketoester, leading to a β-ketoanilide. [20]Subsequent cyclization of this intermediate, in what is known as the Knorr quinoline synthesis, produces a 2-hydroxyquinoline. [20] Experimental Protocol: A Generalized Conrad-Limpach Synthesis for 4-Hydroxyquinolines

-

React the aniline with the β-ketoester, often in the absence of a solvent, at a moderate temperature (e.g., 100-120 °C) to form the β-aminoacrylate intermediate.

-

Heat the intermediate in a high-boiling solvent (e.g., Dowtherm A) to effect cyclization. [22][23]3. Cool the reaction mixture and collect the precipitated 4-hydroxyquinoline.

-

Recrystallize the product from a suitable solvent.

The Enduring Legacy and Modern Perspectives

The classical methods of quinoline synthesis, despite being over a century old, remain remarkably relevant in contemporary organic chemistry. [3][24]They are frequently employed in the synthesis of complex natural products and medicinally important compounds. [1][18][25]Modern advancements have focused on improving the efficiency, safety, and environmental friendliness of these reactions. [3][25][26]This includes the use of microwave irradiation, novel catalysts, and greener reaction media. [3][18][26]Furthermore, the development of new synthetic strategies, such as multicomponent reactions and C-H activation approaches, continues to expand the toolkit for accessing diverse quinoline scaffolds. [24][26][27]

Conclusion

The discovery and historical development of quinoline synthesis represent a rich chapter in the history of organic chemistry. From its humble origins in coal tar, the quinoline ring system has emerged as a privileged scaffold in medicinal chemistry and materials science. The foundational syntheses developed by Skraup, Doebner, von Miller, Friedländer, Combes, and Conrad-Limpach laid the groundwork for over a century of innovation. A thorough understanding of these classical methods, including their mechanisms and the rationale behind their experimental design, is indispensable for any scientist working in the fields of drug discovery and synthetic chemistry. The continued evolution of these methods, coupled with the development of novel synthetic approaches, ensures that the quinoline scaffold will remain a fertile ground for scientific discovery for years to come.

References

-

Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]

-

Friedländer synthesis. In Wikipedia. Retrieved from [Link]

-

Conrad-Limpach Synthesis. SynArchive. Retrieved from [Link]

-

Combes Quinoline Synthesis. Merck Index. Retrieved from [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.

-

synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]

-

Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

-

Quinoline. In Wikipedia. Retrieved from [Link]

-

Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

-

Friedlander synthesis of quinoline derivatives. ResearchGate. Retrieved from [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. ResearchGate. Retrieved from [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Doebner-von Miller Synthesis. Organic Chemistry. Retrieved from [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Skraup reaction. In Wikipedia. Retrieved from [Link]

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Retrieved from [Link]

-

Skraup's Synthesis. Vive Chemistry - WordPress.com. Retrieved from [Link]

-

A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Taylor & Francis. Retrieved from [Link]

-

Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

-

Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved from [Link]

-

Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Books. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

-

Preparation and Properties of Quinoline. SlidePlayer. Retrieved from [Link]

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iipseries.org [iipseries.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. organicreactions.org [organicreactions.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. uop.edu.pk [uop.edu.pk]

- 13. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Combes Quinoline Synthesis [drugfuture.com]

- 20. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 21. synarchive.com [synarchive.com]

- 22. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. nbinno.com [nbinno.com]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]

- 27. Quinoline synthesis [organic-chemistry.org]

Physical and chemical properties of substituted quinolines

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Quinolines

Abstract

The quinoline scaffold is a privileged heterocyclic system and a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The efficacy, pharmacokinetics, and overall drug-like properties of these agents are intrinsically linked to the physical and chemical properties of the substituted quinoline ring.[1][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core physicochemical characteristics and chemical reactivity of substituted quinolines. We will delve into critical parameters such as lipophilicity (LogP), acid dissociation constant (pKa), solubility, and metabolic stability, explaining how substituent modifications allow for the fine-tuning of these properties.[4][5] Furthermore, the guide explores the chemical reactivity of the quinoline nucleus, including its behavior in electrophilic and nucleophilic substitution reactions. Detailed, field-proven experimental protocols for determining key physicochemical properties are provided, alongside visualizations to clarify complex workflows and structure-property relationships, offering a valuable resource for the rational design of novel quinoline-based therapeutics.[6][7]

Introduction to the Quinoline Scaffold

Quinoline is a heterocyclic aromatic organic compound composed of a benzene ring fused to a pyridine ring.[2][8] This bicyclic structure is a versatile pharmacophore due to its ability to engage with biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] First isolated from coal tar in 1834, the quinoline nucleus is now recognized as a key structural motif in a vast array of natural alkaloids (e.g., quinine, camptothecin) and synthetic drugs (e.g., chloroquine, ciprofloxacin).[9][10]

The true power of the quinoline scaffold in drug discovery lies in its amenability to substitution. The functionalization of the quinoline ring at its various positions allows for the precise modulation of its electronic and steric properties.[5][11] This ability to install a wide range of functional groups is paramount for optimizing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as enhancing its potency and selectivity for a specific biological target.[12][13] Understanding the interplay between a substituent's nature and position and the resulting physicochemical and chemical properties is therefore fundamental to modern drug design.[5]

Core Physicochemical Properties and Their Impact on Drug Development

The journey of a drug from administration to its target is governed by its physicochemical properties. For quinoline derivatives, the strategic placement of substituents is the primary tool for optimizing these characteristics.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

-

Influence on ADME: LogP heavily influences a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. An optimal LogP value (typically between 1 and 5) is often sought to balance membrane permeability with aqueous solubility.[2]

-

Effect of Substituents: The introduction of alkyl or aryl groups increases lipophilicity, while polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) decrease it.[2] Halogens, such as fluorine or chlorine, generally increase lipophilicity. The trifluoromethyl (-CF3) group is a particularly valuable substituent as it is strongly lipophilic and can enhance metabolic stability.

-

Causality: The choice to increase or decrease lipophilicity is target-dependent. For a central nervous system (CNS) drug, higher lipophilicity is needed to cross the blood-brain barrier. Conversely, for a drug targeting a gut parasite, lower lipophilicity might be preferred to limit systemic absorption.

Acidity/Basicity (pKa)

Quinoline is a weak tertiary base (pKa of the conjugate acid is ~4.9) due to the lone pair of electrons on the nitrogen atom.[14][15] This basicity is a dominant feature that dictates the ionization state of the molecule at physiological pH.

-

Influence on ADME: The pKa value determines the degree of ionization of a drug in different body compartments (e.g., stomach, intestines, blood). Since only the neutral, un-ionized form of a drug can readily diffuse across cell membranes, pKa is crucial for absorption and distribution.[16] The basic nitrogen allows for "pH trapping," where the molecule can accumulate in acidic organelles like lysosomes or the food vacuole of the malaria parasite, a key mechanism for antimalarial quinolines.[16][17]

-

Effect of Substituents:

-

Electron-donating groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) increase the electron density on the nitrogen, making it more basic (higher pKa).[17]

-

Electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), or halogens decrease the electron density on the nitrogen, making it less basic (lower pKa).[17] The position matters; EWGs at the 2- and 4-positions have a more pronounced effect.[17]

-

Aqueous Solubility

Adequate aqueous solubility is essential for drug formulation and bioavailability, particularly for oral and intravenous administration.

-

Influence on ADME: Poor solubility can lead to low absorption, erratic bioavailability, and challenges in developing parenteral formulations.

-

Effect of Substituents: Solubility is generally inversely related to lipophilicity. Introducing polar, hydrogen-bond-donating or -accepting groups (e.g., -OH, -NH2, -COOH) enhances solubility. Conversely, large, nonpolar substituents decrease it.[2] A common strategy in drug development is to form salts using the basic quinoline nitrogen to dramatically improve aqueous solubility.[14]

Metabolic Stability

The in vivo lifetime of a drug is determined by its metabolic stability, primarily its susceptibility to enzymatic degradation by systems like the cytochrome P450 (CYP) family in the liver.

-

Influence on ADME: Low metabolic stability leads to rapid clearance, a short half-life, and the potential formation of toxic metabolites. High stability ensures a longer duration of action and a more predictable dosing regimen.

-

Effect of Substituents: Metabolism often occurs at electron-rich or sterically accessible positions on the aromatic rings. Introducing substituents can block these sites of metabolism. For example, fluorination or the addition of a trifluoromethyl group at a metabolically labile position can prevent enzymatic oxidation, thereby increasing the drug's half-life.

Chemical Reactivity of the Substituted Quinoline Ring

The quinoline ring system exhibits a dual reactivity profile, with the benzene and pyridine rings showing distinct preferences for different types of reactions.[18]

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the entire heterocyclic system towards electrophilic attack compared to benzene or naphthalene.[18][19]

-

Regioselectivity: Electrophilic substitution, which requires vigorous conditions (e.g., fuming acids), occurs preferentially on the more electron-rich benzene ring at positions 5 and 8.[14][20][21]

-

Causality: The preference for C-5 and C-8 attack can be explained by examining the stability of the cationic Wheland intermediate. Attack at these positions allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, resulting in more stable resonance structures compared to attack at C-6 or C-7.[21][22]

-

Effect of Substituents:

-

Activating groups (EDGs) on the benzene ring facilitate electrophilic substitution.

-

Deactivating groups (EWGs) make the reaction even more difficult.

-

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, especially when a good leaving group (like a halogen) is present.[18][19]

-

Regioselectivity: Nucleophilic substitution occurs almost exclusively on the pyridine ring at positions 2 and 4.[14][21][23]

-

Causality: Attack at C-2 or C-4 allows the negative charge in the Meisenheimer-like intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[21][23] Attack at C-3 does not allow for this stabilization, making it a much less favorable pathway.[21] Halogenated quinolines at positions 2 and 4 are particularly reactive and serve as versatile intermediates in synthesis.[23]

Oxidation and Reduction

-

Oxidation: The quinoline ring system is generally resistant to oxidation.[4] Under harsh conditions (e.g., alkaline KMnO4), the benzene ring is preferentially opened to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[4][19]

-

Reduction: The pyridine ring is more easily reduced than the benzene ring. Catalytic hydrogenation typically yields 1,2,3,4-tetrahydroquinoline.[4][14] However, the choice of reducing agent and reaction conditions can allow for selective reduction of either ring.[20]

Diagram 1: General Reactivity of the Quinoline Nucleus

Caption: Regioselectivity of electrophilic (red) and nucleophilic (blue) attack on the quinoline ring.

Experimental Determination of Key Physicochemical Properties

Accurate and reproducible measurement of physicochemical properties is non-negotiable in drug development. The following protocols represent standard, self-validating methodologies.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

Methodology:

-

Sample Preparation: Prepare a ~10 mM solution of the substituted quinoline in a co-solvent system (e.g., 50:50 methanol/water) to ensure complete solubility.

-

Apparatus Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the sample solution in a jacketed beaker maintained at 25°C with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the quinoline has been protonated). This point corresponds to the inflection point on the first derivative plot of the titration curve.

-

Trustworthiness Check: The protocol is self-validating by running a standard compound with a known pKa (e.g., pyridine) to confirm the accuracy of the system calibration and execution.

Diagram 2: Experimental Workflow for pKa Determination

Caption: Workflow for determining pKa via potentiometric titration.

Protocol: Lipophilicity (LogP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP based on a compound's retention time.[24]

Methodology:

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Standard Preparation: Prepare stock solutions of a series of standard compounds with known LogP values that span the expected range of the test compound.

-

Calibration Curve: Perform a series of isocratic runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80%). For each run, inject the standards and record their retention times (t_R). Calculate the retention factor, k, for each. Plot log k for each standard against the percentage of organic modifier and extrapolate to 100% aqueous phase to get log k_w. Finally, plot the known LogP values of the standards against their calculated log k_w values to generate a linear calibration curve.

-

Sample Analysis: Inject the test compound under the same set of isocratic conditions. Determine its log k_w value.

-

LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the test compound from its log k_w.

-

Trustworthiness Check: The linearity of the calibration curve (R² > 0.98) validates the method. The inclusion of a quality control standard with a known LogP in each run ensures run-to-run consistency.

Diagram 3: Workflow for LogP Determination by RP-HPLC

Caption: Workflow for estimating LogP using RP-HPLC.

Structure-Property and Structure-Activity Relationships (SPR/SAR)

The ultimate goal of tuning physicochemical properties is to optimize biological activity. SAR studies correlate changes in structure with changes in potency, selectivity, and ADME properties.[25]

For example, in the development of fluoroquinolone antibiotics, SAR studies have established clear relationships:

-

N-1 Substituent: A cyclopropyl group at N-1 is often optimal for antibacterial potency.[25]

-

C-6 Fluoro Group: The incorporation of a fluorine atom at C-6 dramatically increases activity against a broad spectrum of bacteria.[25]

-

C-7 Piperazine Ring: A piperazine moiety at C-7 is crucial for potent activity, particularly against Gram-negative bacteria.[25]

-

C-8 Position: A halogen (F or Cl) at C-8 can improve oral absorption and potency.[25]

These relationships are not mere observations; they are rooted in the physicochemical principles discussed. The C-6 fluoro group, for instance, alters the electronics of the ring system, while the C-7 piperazine group impacts solubility, pKa, and target binding.

Table 1: Influence of Substituents on Quinolone Antibacterial Activity

| Position | Favorable Substituent | Physicochemical Impact | Consequence for Activity |

| N-1 | Cyclopropyl, Ethyl | Increases lipophilicity | Enhances cell penetration and target binding[25] |

| C-3 | Carboxylic Acid | Essential for target binding (DNA gyrase)[25] | Loss of this group abolishes activity |

| C-6 | Fluorine | Increases lipophilicity, alters electronics | Monumental increase in potency[25] |

| C-7 | Piperazine/Pyrrolidine | Increases polarity, adds a basic center | Broadens antibacterial spectrum, improves pharmacokinetics[25] |

| C-8 | Methoxy, Halogen | Modulates lipophilicity and electronics | Fine-tunes spectrum of activity (Gram-positive vs. Gram-negative)[25] |

Conclusion

Substituted quinolines represent a remarkably versatile and enduring scaffold in drug discovery.[15][26] Their therapeutic success is a direct consequence of the ability to rationally modify their structure to achieve a desired profile of physical and chemical properties. A deep, mechanistic understanding of how substituents influence lipophilicity, pKa, solubility, metabolic stability, and chemical reactivity is essential for any scientist working in this space. By leveraging this knowledge and employing robust experimental methodologies for characterization, researchers can accelerate the design and development of novel, safer, and more effective quinoline-based medicines.[6][11]

References

-

Quinoline - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

- Preparation and Properties of Quinoline. (n.d.).

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).

-

Reactions of Quinoline. (2020). YouTube. [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Organica.org. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- SAR of Quinolones. (n.d.).

-

Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (n.d.). ResearchGate. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Reactions of Quinolines, Chemistry tutorial. (n.d.). Tutorsglobe.com. [Link]

-

Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Química Organica.org. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Semantic Scholar. [Link]

-

Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. (n.d.). IOSR Journal. [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. (n.d.).

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. [Link]

-

SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. (n.d.). ResearchGate. [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). American Chemical Society. [Link]

-

Quinoline and isoquinoline- heterocyclic chemistry- pharmacy. (n.d.). Slideshare. [Link]

-

SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. (2022). YouTube. [Link]

-

Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. (n.d.). ACS Publications. [Link]

-

Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (n.d.). PubMed. [Link]

-

UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (n.d.). ACS Publications. [Link]

-

Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. [Link]

-

Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [Link]

-

RP-HPLC determination of lipophilicity in series of quinoline derivatives. (2025). ResearchGate. [Link]

-

Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2025). ResearchGate. [Link]

-

The experimental lipophilicity (logPTLC) for compounds 1-24. (n.d.). ResearchGate. [Link]

-

Comparison of the calculated lipophilicities (log P/Clog P) with the... (n.d.). ResearchGate. [Link]

-

Reactivity of Quinoline. (2020). YouTube. [Link]

- Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. iipseries.org [iipseries.org]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tutorsglobe.com [tutorsglobe.com]

- 19. gcwgandhinagar.com [gcwgandhinagar.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 23. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 24. researchgate.net [researchgate.net]

- 25. pharmacy180.com [pharmacy180.com]

- 26. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Biological Activity of Novel Quinoline Derivatives

Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged structure" in the landscape of drug discovery.[1][2] Its inherent structural rigidity, lipophilicity, and hydrogen bonding capabilities allow it to interact with a multitude of biological targets with high affinity.[1] First isolated from coal tar in 1834, quinoline itself has few direct applications; however, its derivatives are central to a vast array of pharmacologically active compounds.[3] The therapeutic versatility of the quinoline nucleus is remarkable, with derivatives demonstrating potent anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[4][5]

This guide provides an in-depth exploration of the diverse biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the mechanistic rationale, structure-activity relationship (SAR) insights, and validated experimental protocols necessary to advance research in this dynamic field. We will delve into the causality behind experimental design, providing a framework for the rational development of next-generation quinoline-based therapeutics.[6]

Synthetic Strategies: A Gateway to Chemical Diversity

The pharmacological potential of the quinoline scaffold is unlocked through the strategic functionalization of its core structure.[7] The development of efficient synthetic methodologies is therefore critical. While numerous methods exist, a general workflow provides a conceptual foundation for the synthesis of novel derivatives.

Caption: General workflow for the synthesis and evaluation of novel quinoline derivatives.

Classic methods like the Skraup synthesis and Friedländer annulation have been cornerstones, but modern advancements focus on more versatile and environmentally benign approaches, such as metal-catalyzed and microwave-assisted reactions, to generate diverse libraries of compounds for screening.[7]

Anticancer Activity: Targeting Malignant Processes

Quinoline derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[8] These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration.[8][9]

Mechanism of Action: DNA Damage and Enzyme Inhibition

A primary anticancer strategy for many quinoline derivatives involves interaction with DNA and the inhibition of key enzymes involved in DNA replication and repair.[8] Some compounds function as DNA intercalating agents, inserting themselves between DNA base pairs and disrupting the helical structure, which can trigger a DNA damage response and subsequent apoptosis.[10][11]

Furthermore, quinoline-based compounds are potent inhibitors of various enzymes critical for cancer cell survival, including:

-

Topoisomerases: These enzymes are crucial for managing DNA topology during replication. Their inhibition leads to DNA strand breaks and cell death.

-

Tyrosine Kinases: Many quinoline derivatives act as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are often overactive in cancer and drive cell proliferation and angiogenesis.[3]

-

DNA Methyltransferases (DNMTs): Recent studies have shown that quinoline analogs can inhibit enzymes like DNMT1, representing a novel epigenetic approach to cancer therapy.[11]

Caption: Simplified pathway of quinoline-induced anticancer activity.

Structure-Activity Relationship (SAR)

The anticancer efficacy of quinoline derivatives is highly dependent on the substitution patterns on the core scaffold.[12]

-

Position 4: Substitution with amino side chains often enhances antiproliferative effects.[8][12]

-

Position 7: The presence of a bulky or electron-withdrawing group (e.g., chlorine) can be beneficial for activity.[12]

-

Hybrid Molecules: Linking the quinoline scaffold to other pharmacophores, such as chalcone, has produced hybrid molecules with potent cytotoxicity against various cancer cell lines.[13][14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative quinoline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| 12e | Quinoline-Chalcone Hybrid | MGC-803 (Gastric) | 1.38 | [13][14] |

| 12e | Quinoline-Chalcone Hybrid | HCT-116 (Colon) | 5.34 | [13] |

| 12e | Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 5.21 | [13][14] |

| 24d | Quinoline-Chalcone Hybrid | K562 (Leukemia) | 0.009 | [15] |

| Compound 55 | 4-(pyrazolyl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 (µg/ml) | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MGC-803, HCT-116) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

-

Compound Treatment:

-

After 24 hours of incubation (to allow cell attachment), prepare serial dilutions of the test quinoline derivatives in culture media. A common solvent is DMSO; ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

-